molecular formula C9H11ClO2S B1281706 2-(Propan-2-yl)benzene-1-sulfonyl chloride CAS No. 61738-47-4

2-(Propan-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B1281706
CAS No.: 61738-47-4
M. Wt: 218.7 g/mol
InChI Key: VHORYVBOBIUIDS-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)benzene-1-sulfonyl chloride, also known as 2-isopropylbenzenesulfonyl chloride, is a chemical compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Safety and Hazards

2-(Propan-2-yl)benzene-1-sulfonyl chloride is classified as dangerous, with hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yl)benzene-1-sulfonyl chloride typically involves the sulfonation of 2-isopropylbenzene (cumene) followed by chlorination. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Propan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: 2-(Propan-2-yl)benzene-1-sulfonyl chloride is unique due to its specific reactivity and functional properties, which make it suitable for a wide range of applications in organic synthesis and industrial processes. Its ortho-substituted structure provides distinct steric and electronic effects compared to its para-substituted and tri-substituted analogs .

Properties

IUPAC Name

2-propan-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHORYVBOBIUIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512883
Record name 2-(Propan-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61738-47-4
Record name 2-(Propan-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-methoxybenzenesulfonyl chloride and 5-chloro-2-methoxybenzenesulfonyl chloride, which results from ring chlorination, was prepared from 2-methoxythiophenol.
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